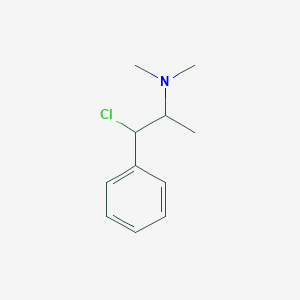
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine can be synthesized through several methods. One common method involves the reaction of 1-phenyl-2-propanone with dimethylamine and hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-2-dimethylamino-1-phenylpropane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include 1-hydroxy-2-dimethylamino-1-phenylpropane or 1-amino-2-dimethylamino-1-phenylpropane.
Oxidation: Products include corresponding oxides or ketones.
Reduction: Products include primary or secondary amines.
Applications De Recherche Scientifique
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-2-dimethylamino-1-phenylpropane involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-methyl-2-phenylpropane: Similar structure but lacks the dimethylamino group.
Phenylacetone: Contains a phenyl group attached to a ketone, differing in functional groups.
Uniqueness
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine is unique due to the presence of both a chlorine atom and a dimethylamino group on the same carbon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
14703-60-7 |
|---|---|
Formule moléculaire |
C11H16ClN |
Poids moléculaire |
197.7 g/mol |
Nom IUPAC |
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-9(13(2)3)11(12)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
Clé InChI |
TWGWDHNDNBNXBL-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)Cl)N(C)C |
SMILES canonique |
CC(C(C1=CC=CC=C1)Cl)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















